molecular formula C12H16IN B8148996 N-(5-iodo-2-methylbenzyl)cyclobutanamine

N-(5-iodo-2-methylbenzyl)cyclobutanamine

Cat. No.: B8148996
M. Wt: 301.17 g/mol
InChI Key: NUJWLYAZLKNONY-UHFFFAOYSA-N
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Description

N-(5-iodo-2-methylbenzyl)cyclobutanamine is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a cyclobutanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-methylbenzyl)cyclobutanamine typically involves the following steps:

    Iodination of 2-methylbenzylamine: The starting material, 2-methylbenzylamine, undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 5-position of the benzyl ring.

    Formation of Cyclobutanamine: The iodinated intermediate is then reacted with cyclobutanone in the presence of a reducing agent like sodium borohydride to form the cyclobutanamine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-methylbenzyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-iodo-2-methylbenzyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-iodo-2-methylbenzyl)cyclobutanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromo-2-methylbenzyl)cyclobutanamine: Similar structure but with a bromine atom instead of iodine.

    N-(5-chloro-2-methylbenzyl)cyclobutanamine: Contains a chlorine atom instead of iodine.

    N-(5-fluoro-2-methylbenzyl)cyclobutanamine: Features a fluorine atom in place of iodine.

Uniqueness

N-(5-iodo-2-methylbenzyl)cyclobutanamine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in distinct chemical and physical properties.

Properties

IUPAC Name

N-[(5-iodo-2-methylphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c1-9-5-6-11(13)7-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJWLYAZLKNONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CNC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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